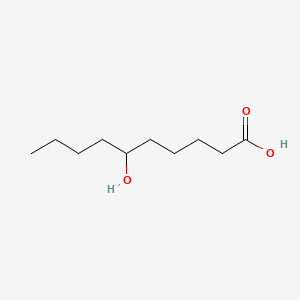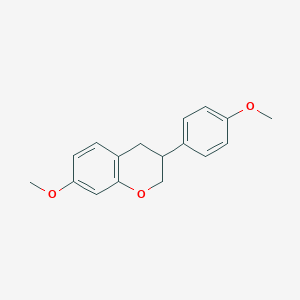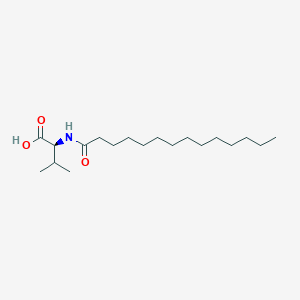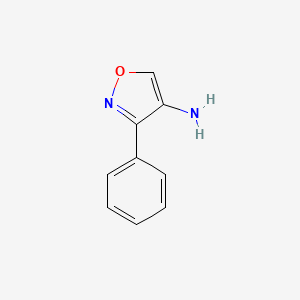![molecular formula C12H20F2N2O2 B15125006 tert-Butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B15125006.png)
tert-Butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 9,9-difluoro-2,6-diazaspiro[35]nonane-6-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of tert-Butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the formation of the spirocyclic core followed by the introduction of the tert-butyl and difluoro groups. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve scaling up these laboratory procedures while ensuring consistency and safety.
Chemical Reactions Analysis
tert-Butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the tert-butyl or difluoro groups under specific conditions. The major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
tert-Butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers explore its potential as a bioactive compound with therapeutic properties.
Medicine: It may serve as a lead compound in drug discovery and development.
Industry: Its unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which tert-Butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to tert-Butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate include:
- tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate
- 2,7-Diazaspiro[3.5]nonane-2-carboxylic acid tert-butyl ester These compounds share structural similarities but differ in the position and nature of substituents, which can affect their chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential uses.
Properties
Molecular Formula |
C12H20F2N2O2 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate |
InChI |
InChI=1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-5-4-12(13,14)11(8-16)6-15-7-11/h15H,4-8H2,1-3H3 |
InChI Key |
KEFLVNOTLHARKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2(C1)CNC2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3-Di-2-thienylthieno[3,4-c][1,2,5]thiadiazole-2-SIV](/img/structure/B15124932.png)


![7-[2-(4,4-Difluoro-3-oxooctyl)-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoic acid](/img/structure/B15124942.png)
![(3beta,5beta,15alpha,16alpha,17beta)-15,16-Dihydro-17-(3-hydroxy-1-propynyl)-3'H-cycloprop[15,16]androsta-6,15-diene-3,5,17-triol](/img/structure/B15124954.png)





![5-[8-Fluoro-2-[methyl(methylsulfonyl)amino]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-6-yl]-3,5-dihydroxypentanoic acid](/img/structure/B15125016.png)
![spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-ol;chloride](/img/structure/B15125021.png)
